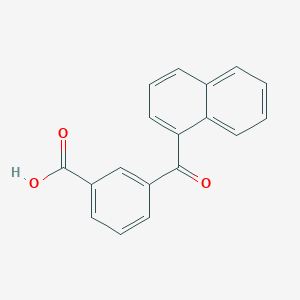

3-(1-Naphthoyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6639-25-4 |

|---|---|

Molecular Formula |

C18H12O3 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

3-(naphthalene-1-carbonyl)benzoic acid |

InChI |

InChI=1S/C18H12O3/c19-17(13-7-3-8-14(11-13)18(20)21)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,20,21) |

InChI Key |

NXETZIFZSCDHDZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC(=CC=C3)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC(=CC=C3)C(=O)O |

Other CAS No. |

6639-25-4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Classical Synthetic Routes for Aromatic Ketones and Carboxylic Acids

Traditional methods for synthesizing molecules like 3-(1-Naphthoyl)benzoic acid rely on foundational reactions in organic chemistry. These routes, while effective, often require harsh conditions and stoichiometric reagents.

Friedel-Crafts acylation is a cornerstone reaction for forming aryl ketones by reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.comiitk.ac.inlibretexts.org A plausible and direct route to this compound is the acylation of naphthalene (B1677914) with 3-carboxybenzoyl chloride. However, the presence of the deactivating carboxylic acid group on the benzoyl chloride would make this reaction challenging.

A more common strategy involves acylating a more reactive benzene (B151609) derivative and subsequently converting a substituent into the carboxylic acid. The key step, however, remains the acylation involving the naphthalene ring.

Regioselectivity: The acylation of naphthalene itself is highly sensitive to reaction conditions. stackexchange.comresearchgate.net

Kinetic Control: Under milder conditions or with certain catalysts, acylation tends to occur at the 1-position (α-position) of the naphthalene ring. This preference is attributed to the formation of a more stable cationic intermediate where one of the benzene rings remains fully aromatic. researchgate.netmsu.edu

Thermodynamic Control: At higher temperatures or with prolonged reaction times, the acyl group can migrate to the 2-position (β-position), which is sterically less hindered, leading to the thermodynamically more stable product. stackexchange.comresearchgate.net

To synthesize the target molecule, conditions favoring 1-acylation are necessary.

Catalysis: A variety of Lewis acids are traditionally used to catalyze Friedel-Crafts reactions. acs.orgnumberanalytics.com

Aluminum chloride (AlCl₃): This is a strong and widely used catalyst. byjus.comnumberanalytics.com However, it must be used in stoichiometric amounts or greater because it forms a stable complex with the resulting ketone product. wikipedia.org This leads to significant waste.

Other Lewis Acids: Milder catalysts like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and tin(IV) chloride (SnCl₄) can also be employed, sometimes offering better selectivity for sensitive substrates. acs.orgnumberanalytics.com

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Strength | Typical Use Cases |

|---|---|---|

| Aluminum chloride (AlCl₃) | Strong | General acylation, particularly with electron-rich aromatics. numberanalytics.com |

| Ferric chloride (FeCl₃) | Moderate | Milder conditions, suitable for less reactive aromatics. numberanalytics.com |

| Boron trifluoride (BF₃) | Moderate to Weak | Used for reactions requiring high selectivity or with sensitive functional groups. numberanalytics.com |

| Zinc chloride (ZnCl₂) | Mild | Used in certain cases, often requiring higher temperatures. acs.org |

Another classical approach involves the oxidation of an alkyl group attached to the benzene ring. uomustansiriyah.edu.iq This strategy would begin with the synthesis of a precursor molecule, such as 1-naphthyl (3-methylphenyl) ketone. This intermediate could be prepared via Friedel-Crafts acylation between 1-naphthoyl chloride and toluene. The subsequent oxidation of the methyl group would yield the desired carboxylic acid.

For an alkylbenzene to be oxidized to a benzoic acid derivative, the benzylic carbon (the carbon atom attached to the benzene ring) must have at least one hydrogen atom. youtube.comlibretexts.org Primary and secondary alkyl groups are readily oxidized, while tertiary alkyl groups are resistant. uomustansiriyah.edu.iqlibretexts.org

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): Typically used in a hot, aqueous solution under either basic or acidic conditions. libretexts.orgmasterorganicchemistry.com The reaction is robust and can oxidize various alkyl side chains to a single carboxyl group. libretexts.org

Chromic acid (H₂CrO₄) or Sodium Dichromate (Na₂Cr₂O₇): Often prepared in situ from sodium dichromate and sulfuric acid, these are powerful oxidizing agents. wvu.eduwvu.edu The reaction involves the reduction of Cr(VI) (orange) to Cr(III) (green), providing a visual indicator of the reaction's progress. wvu.eduwvu.edu

Table 2: Common Oxidizing Agents for Alkylbenzene Side-Chain Oxidation

| Reagent | Conditions | Comments |

|---|---|---|

| Potassium permanganate (KMnO₄) | Hot, aqueous solution (basic or acidic) | Strong, versatile oxidant. The entire alkyl chain is cleaved, leaving a -COOH group. libretexts.org |

| Sodium dichromate (Na₂Cr₂O₇) / H₂SO₄ | Aqueous acid, often with heating | Generates chromic acid in situ. Chromium(VI) is carcinogenic and requires careful handling. wvu.edu |

More intricate pathways can provide access to the target compound through a series of functional group interconversions. These routes offer flexibility, especially when direct methods are inefficient or lead to undesirable isomers.

One such multi-step strategy could involve a Grignard reaction. ucalgary.caucalgary.ca The synthesis would proceed as follows:

Preparation of a Grignard Reagent: An appropriate aryl halide, such as 1-bromonaphthalene, is reacted with magnesium metal in an anhydrous ether solvent to form 1-naphthylmagnesium bromide. ucalgary.ca

Reaction with a Benzonitrile Derivative: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of a cyanobenzene derivative, such as 3-cyanobenzoyl chloride or methyl 3-cyanobenzoate. This would be followed by hydrolysis to yield the ketone.

Hydrolysis of the Nitrile: The cyano group (-CN) on the benzene ring is then hydrolyzed to a carboxylic acid (-COOH), typically under strong acidic or basic conditions with heating.

Alternatively, the carboxylic acid functionality could be introduced by reacting an aryl halide with carbon dioxide. numberanalytics.com For example, one could start with 3-bromo-1-(1-naphthoyl)benzene. This aryl bromide could be converted into a Grignard reagent and then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to produce this compound. ucalgary.cayoutube.com

Halogenation itself is a key functional group transformation. The synthesis of α-halogenated ketones, for instance, provides precursors for further reactions like the Favorskii rearrangement or other coupling reactions. researchgate.net

Modern and Sustainable Synthesis Paradigms (Green Chemistry Principles)

Modern synthetic chemistry emphasizes the development of environmentally benign processes that are efficient, produce minimal waste, and use safer materials. researchgate.net

Atom efficiency (or atom economy) is a core principle of green chemistry, focusing on maximizing the incorporation of atoms from the starting materials into the final product. researchgate.net

Catalytic Reactions: Replacing stoichiometric reagents, like the AlCl₃ used in classical Friedel-Crafts reactions, with true catalytic systems is a major goal. numberanalytics.comresearchgate.net Heterogeneous catalysts such as zeolites, acid-treated clays, and supported metal oxides are attractive alternatives because they are often less corrosive, can be easily separated from the reaction mixture, and are reusable. acs.orgresearchgate.netacs.org Zeolite Y and HZSM-5 have shown effectiveness in Friedel-Crafts acylations. acs.orgresearchgate.net

Waste Reduction: Classical oxidations with permanganate or chromate (B82759) generate significant amounts of toxic metal waste. Modern approaches focus on using cleaner oxidants like molecular oxygen (O₂) or hydrogen peroxide, often in conjunction with a catalyst. chemistryviews.org C-H oxygenation using air as the oxidant is a highly atom-economical strategy for creating ketones. chemistryviews.org Similarly, methods for creating acyl chlorides from carboxylic acids using PCl₃ have been optimized for high atom efficiency, where the primary byproduct, phosphonic acid, is non-toxic and easily removed. researchgate.net

The use of harsh conditions (high temperatures, strong acids) and hazardous solvents is a significant drawback of many classical syntheses. Green chemistry seeks to mitigate these issues.

Milder Conditions: Photocatalytic processes can enable reactions at room temperature using visible light. chemistryviews.org For example, a visible-light-induced aerobic C-H oxidation using CeCl₃ as a photosensitizer has been developed to produce aromatic ketones under mild conditions. chemistryviews.org Mechanochemical methods, which use mechanical force (e.g., grinding) to induce reactions, can also reduce or eliminate the need for solvents and high temperatures. rsc.orgmdpi.com

Alternative Solvents: Traditional solvents for Friedel-Crafts reactions, such as dichloromethane (B109758) and nitrobenzene, are often toxic or environmentally harmful. numberanalytics.comnumberanalytics.com Research has focused on finding safer alternatives.

Ionic Liquids and Deep Eutectic Solvents (DES): These materials can act as both the solvent and the catalyst, are non-volatile, and can often be recycled. numberanalytics.comresearchgate.net A deep eutectic solvent made from choline (B1196258) chloride and ZnCl₂ has been used as a dual catalyst and green solvent for Friedel-Crafts acylations. researchgate.net

Bio-based Solvents: Solvents derived from renewable resources, such as 3-methoxybutan-2-one (B3048630) (synthesized from acetoin), are being explored as sustainable replacements for chlorinated solvents like dichloromethane in acylation reactions. rsc.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-flammable and environmentally benign solvent that has been investigated for Friedel-Crafts reactions, particularly in continuous flow systems. researchgate.net

Water: Performing reactions in water is highly desirable. While challenging for many organic reactions, methods like "on water" synthesis, where reactions occur at the oil-water interface, have shown promise for certain transformations. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Reactions of the Carboxylic Acid Moiety: Esterification and Other Derivatizations

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives through well-established nucleophilic acyl substitution reactions. These transformations are fundamental in altering the molecule's physical properties, such as solubility and lipophilicity.

Esterification: The most common derivatization is the conversion to an ester. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid or hydrochloric acid), is a standard method. The reaction is reversible and is typically driven to completion by using the alcohol as the solvent or by removing water as it forms.

Other Derivatizations: Beyond esters, the carboxylic acid can be converted into other important derivatives. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can transform the carboxylic acid into the more reactive acyl chloride. This intermediate is not typically isolated but is used in situ to readily react with nucleophiles like amines to form amides or with alcohols to form esters under milder conditions than Fischer esterification. The formation of acid anhydrides is also possible. These derivatizations follow standard mechanisms of nucleophilic acyl substitution.

| Derivative Type | Typical Reagents | Product |

| Ester | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | 3-(1-Naphthoyl)benzoate Ester |

| Acyl Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | 3-(1-Naphthoyl)benzoyl chloride |

| Amide | Acyl chloride intermediate followed by an Amine (e.g., RNH₂) | N-substituted-3-(1-Naphthoyl)benzamide |

| Acid Anhydride (B1165640) | Acyl chloride intermediate followed by a Carboxylate salt | 3-(1-Naphthoyl)benzoic anhydride |

Electrophilic and Nucleophilic Reactions on the Naphthalene (B1677914) and Benzene (B151609) Rings

The electronic nature of the substituents on 3-(1-Naphthoyl)benzoic acid strongly governs the reactivity of the aromatic rings towards electrophilic attack.

Benzene Ring Reactivity: The benzene ring is substituted with two electron-withdrawing groups (EWGs): the carboxylic acid (-COOH) and the 1-naphthoyl group (a ketone). Both groups deactivate the ring towards electrophilic aromatic substitution by withdrawing electron density through inductive and resonance effects, making it less nucleophilic. wikipedia.orgmasterorganicchemistry.com These groups are meta-directors (with the exception of halogens). wikipedia.orglibretexts.org Consequently, any electrophilic substitution (e.g., nitration, halogenation, sulfonation) will be directed to the C5' position, which is meta to both the carboxyl and the naphthoyl groups. The reaction conditions required would be harsher than those needed for benzene itself due to the deactivated nature of the ring.

Naphthalene Ring Reactivity: The naphthalene ring is also deactivated by the attached carbonyl group. In electrophilic substitution on substituted naphthalenes, the position of attack is determined by the nature of the substituent and the position of attachment. For a 1-substituted naphthalene bearing a deactivating group, electrophilic attack generally occurs on the unsubstituted ring at the C5 and C8 positions, as these are least deactivated.

Nucleophilic aromatic substitution reactions on the unsubstituted benzene or naphthalene rings are not favored, as these rings are electron-rich and lack a suitable leaving group. Such reactions would only become feasible if the rings were substituted with powerful electron-withdrawing groups and a good leaving group, such as a halide.

Oxidation and Reduction Processes: Electrochemical Behavior and Pathways

The oxidation and reduction behavior of this compound is centered on its ketone and carboxylic acid functionalities.

Reduction: The ketone group can be selectively reduced to a secondary alcohol without affecting the carboxylic acid using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comrsc.orglibretexts.org This chemoselectivity arises because NaBH₄ is not a sufficiently powerful reducing agent to reduce carboxylic acids. rsc.org The product of this reduction is 3-(hydroxy(naphthalen-1-yl)methyl)benzoic acid. To reduce both the ketone and the carboxylic acid, a much stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), would be required, which would yield the corresponding diol. uop.edu.pklibretexts.org

| Reagent | Ketone Moiety | Carboxylic Acid Moiety | Primary Product |

| Sodium Borohydride (NaBH₄) | Reduced | Unchanged | 3-(hydroxy(naphthalen-1-yl)methyl)benzoic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Reduced | Reduced | (3-(hydroxymethyl)phenyl)(naphthalen-1-yl)methanol |

Electrochemical Behavior: The electrochemical reduction of aromatic ketones like benzophenone (B1666685) has been shown to occur in two successive one-electron steps in aprotic solvents. utexas.eduresearchgate.net The first step is a reversible reduction to a stable radical anion (ketyl radical), and the second step is a further reduction to a dianion. utexas.eduresearchgate.net For this compound, a similar pathway is expected. The presence of the electron-withdrawing carboxylic acid group would likely shift the reduction potentials to be more positive compared to an unsubstituted benzophenone. In the presence of a proton source, the dianion is readily protonated to yield the secondary alcohol. utexas.edu The electrochemical carboxylation of aromatic ketones, which involves the reaction of the initially formed ketyl radical anion with CO₂, is also a known transformation that yields α-hydroxy carboxylic acids. researchgate.net

Theoretical and Experimental Mechanistic Elucidations of Key Transformations

The mechanisms of the primary reactions involving this compound are well-understood through extensive experimental and theoretical studies on analogous systems.

Mechanism of Esterification: Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to regenerate the carbonyl group and yield the protonated ester. Final deprotonation by a base (like water or another alcohol molecule) gives the final ester product and regenerates the acid catalyst.

Mechanism of Electrophilic Aromatic Substitution: The directing effects of the substituents are explained by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. organicchemistrytutor.com For this compound, both the carboxyl and ketone groups are deactivating meta-directors. When an electrophile attacks at the ortho or para positions relative to these groups, one of the resulting resonance structures of the arenium ion places the positive charge directly adjacent to the positively polarized carbon of the electron-withdrawing group, which is a highly unfavorable destabilization. organicchemistrytutor.com Attack at the meta position avoids this unfavorable arrangement, making the corresponding arenium ion more stable and the meta product the favored one. organicchemistrytutor.com

Mechanism of Ketone Reduction by Hydride: The reduction of the ketone with a hydride reagent like NaBH₄ is a nucleophilic addition reaction. dalalinstitute.comchemguide.co.uk The hydride ion (H⁻), formally delivered from the borohydride complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon. libretexts.orgucalgary.ca This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. In a subsequent step, a protic solvent (like methanol or water) protonates the alkoxide to yield the final secondary alcohol product. uop.edu.pk

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 3-(1-Naphthoyl)benzoic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzoic acid ring and the naphthoyl group. The protons on the benzoic acid moiety, being part of a meta-substituted ring, would present a complex splitting pattern in the aromatic region. Similarly, the seven protons of the naphthalene (B1677914) ring system would appear as a series of multiplets. Due to the electron-withdrawing nature of the carbonyl and carboxyl groups, these aromatic protons are anticipated to resonate in the downfield region, typically between δ 7.5 and 8.5 ppm. The single carboxylic acid proton (-COOH) would appear as a broad singlet at a much further downfield chemical shift, often exceeding δ 10-12 ppm, due to its acidic nature and hydrogen bonding.

The ¹³C NMR spectrum provides complementary information by detecting each unique carbon environment. For this compound, with its 18 carbon atoms, a corresponding number of signals would be expected, although some overlap is possible. Key diagnostic signals include the carbonyl carbon of the ketone linker and the carboxylic acid carbon, which are the most deshielded carbons in the molecule. The ketone carbonyl (C=O) carbon typically appears around δ 190-200 ppm, while the carboxylic acid carbonyl (-COOH) carbon is found further upfield, generally in the δ 165-175 ppm range docbrown.infochemicalbook.com. The remaining aromatic carbons from both the benzene (B151609) and naphthalene rings would produce a cluster of signals between δ 120 and 140 ppm docbrown.infoconicet.gov.ar.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10.0 (broad singlet) | 165 - 175 |

| Ketone Carbonyl (-C=O) | --- | 190 - 200 |

| Naphthyl Protons | 7.5 - 8.5 (multiplets) | 120 - 140 |

| Benzoic Protons | 7.5 - 8.5 (multiplets) | 120 - 140 |

| Quaternary Carbons | --- | 120 - 140 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

The Infrared (IR) spectrum is particularly useful for detecting polar bonds. The most prominent feature for this molecule is the very broad absorption band associated with the O-H stretch of the carboxylic acid group, typically found in the 3300-2500 cm⁻¹ region. This broadening is a result of intermolecular hydrogen bonding. Another key absorption is the intense C=O stretching vibration of the carboxylic acid, which is expected between 1760 and 1690 cm⁻¹. The ketone C=O stretch will also appear in this region, likely around 1680 cm⁻¹, similar to values seen in related naphthoyl compounds conicet.gov.ar. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the in-ring C=C stretching vibrations of the naphthyl and phenyl rings give rise to a series of sharp bands in the 1600-1450 cm⁻¹ range conicet.gov.arresearchgate.net.

The Raman spectrum , which is sensitive to non-polar bonds and symmetric vibrations, provides complementary data. The aromatic ring C=C stretching vibrations, particularly the symmetric "ring breathing" modes around 1600 cm⁻¹ and 1000 cm⁻¹, are often strong and sharp in the Raman spectrum researchgate.netresearchgate.net. The carbonyl (C=O) stretches are also Raman active and can be observed in the 1700-1650 cm⁻¹ region conicet.gov.ar.

Table 4.2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | IR | 3300 - 2500 | Broad, Strong |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | IR, Raman | 1760 - 1690 | Strong |

| C=O Stretch (Ketone) | IR, Raman | ~1680 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 | Medium to Strong |

| C-O Stretch | IR | 1320 - 1210 | Medium |

| Aromatic Ring Breathing | Raman | ~1000 | Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Data and Interpretation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the conjugated π-system of this compound. The molecule contains two primary chromophores: the benzoic acid moiety and the more extensive naphthoyl system.

The UV-Vis spectrum of benzoic acid itself typically displays two absorption bands: a primary band (B-band) around 230 nm and a weaker, fine-structured secondary band (C-band) near 274 nm in aqueous solution rsc.orgnih.gov. The introduction of the naphthoyl group, a significantly larger chromophore, is expected to cause a bathochromic (red) shift and hyperchromic (increased intensity) effect on these absorptions. The extended conjugation between the naphthalene ring, the carbonyl group, and the benzoic acid ring system will lower the energy required for π → π* transitions. Consequently, the absorption maxima (λmax) for this compound are predicted to be shifted to longer wavelengths compared to simple benzoic acid, likely extending beyond 300 nm. The exact position and intensity of the peaks can be influenced by the solvent polarity.

Table 4.3: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Chromophore |

| π → π | > 280 | Naphthoyl System |

| π → π | ~240-250 | Benzoic Acid System (shifted) |

| n → π* | > 300 | Carbonyl Groups |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and, by extension, the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for unambiguous formula assignment. The nominal molecular weight of the compound (C₁₈H₁₂O₃) is 276.29 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes characteristic fragmentation. The fragmentation pattern provides valuable structural information. For this compound, the molecular ion peak [M]⁺˙ would be observed at an m/z (mass-to-charge ratio) of 276.

Key fragmentation pathways are predicted based on the structure:

Loss of a hydroxyl radical (-OH): A common fragmentation for carboxylic acids, leading to a stable acylium ion. This would produce a prominent peak at m/z 259 ([M-17]⁺) docbrown.infoyoutube.com.

Formation of the naphthoyl cation: Cleavage of the C-C bond between the carbonyl group and the benzene ring would yield the 1-naphthoyl cation, a highly stable fragment, at m/z 155 ([C₁₁H₇O]⁺).

Formation of the naphthalene cation: Subsequent loss of carbon monoxide (CO) from the naphthoyl cation (m/z 155) would result in the naphthalene cation at m/z 127 ([C₁₀H₇]⁺).

Fragments from the benzoic acid moiety: Cleavage can also produce ions corresponding to the benzoyl portion, such as a fragment at m/z 121 ([C₇H₅O₂]⁺).

Table 4.4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 276 | [C₁₈H₁₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 259 | [C₁₈H₁₁O₂]⁺ | M⁺˙ - •OH |

| 155 | [C₁₁H₇O]⁺ | Naphthoyl cation |

| 127 | [C₁₀H₇]⁺ | [C₁₁H₇O]⁺ - CO |

| 121 | [C₇H₅O₂]⁺ | Benzoyl dication radical |

| 77 | [C₆H₅]⁺ | Phenyl cation (from benzoic ring) |

Crystallographic Analysis and Solid State Structure

Single Crystal X-ray Diffraction (SCXRD) Studies for Molecular Geometry and Conformation

While specific SCXRD data for 3-(1-Naphthoyl)benzoic acid is not present in the surveyed literature, a detailed study of its isomer, ortho-(1-Naphthoyl)benzoic acid, has been published. researchgate.net The analysis reveals that this molecule, with the chemical formula C₁₈H₁₂O₃, crystallizes in the centrosymmetric space group C2/c. researchgate.net The determination of its structure through SCXRD provides precise measurements of bond lengths and angles, confirming the covalent framework of the molecule. The carboxylic acid hydrogen atom and the oxygen atoms were found to be ordered within the crystal lattice. researchgate.net

Table 1: Crystallographic Data for ortho-(1-Naphthoyl)benzoic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

This data is for the ortho-isomer of the subject compound. researchgate.net

Dihedral Angles and Conformational Preferences of the Aromatic Rings

The conformation of naphthoylbenzoic acids is largely defined by the relative orientation of the naphthalene (B1677914) and benzene (B151609) ring systems. This is quantified by the dihedral angle between the planes of the two aromatic rings. For ortho-(1-Naphthoyl)benzoic acid, this dihedral angle is a significant 86.3(1)°. researchgate.net This near-perpendicular arrangement minimizes steric hindrance between the two bulky aromatic moieties, which are positioned closely due to the ortho substitution pattern. The significant twist between the rings highlights the molecule's non-planar conformation in the solid state.

Intermolecular Interactions in Crystal Packing: Hydrogen Bonding and π-Stacking

The crystal packing of ortho-(1-Naphthoyl)benzoic acid is dominated by strong hydrogen bonding, a characteristic feature of carboxylic acids. The molecules form a classic cyclic dimer motif, where two molecules are linked by a pair of O-H···O hydrogen bonds across a center of symmetry. researchgate.net This robust interaction is a primary driving force for the supramolecular assembly. The O-donor to O-acceptor distance in this hydrogen-bonded dimer is 2.692(2) Å. researchgate.net

In addition to this primary interaction, the crystal structure is further stabilized by a network of weaker C-H···O interactions. Seven C-H groups within the molecule engage in these interactions with the three oxygen atoms of neighboring molecules, creating a comprehensive three-dimensional network that reinforces the crystal lattice. researchgate.net Specific π-stacking interactions are not highlighted as the dominant packing force for this particular isomer, likely due to the highly twisted conformation which is not conducive to significant face-to-face overlap of the aromatic rings.

Table 2: Hydrogen Bond Geometry for ortho-(1-Naphthoyl)benzoic Acid Dimer

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H-A (°) |

|---|---|---|---|---|

| O-H···O | - | - | 2.692(2) | - |

This data is for the ortho-isomer of the subject compound. Specific H-atom positions were not detailed in the referenced abstract. researchgate.net

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

A Hirshfeld surface analysis for this compound or its isomers is not available in the reviewed scientific literature. This analytical technique is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the different types of close contacts (such as H···H, O···H, C···H, etc.) and provides a percentage contribution of each to the total crystal packing. Without an experimental crystal structure (CIF file), this analysis cannot be performed.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations: Density Functional Theory (DFT) for Molecular Structure and Energy

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the geometric and energetic properties of molecules. For 3-(1-Naphthoyl)benzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine the most stable conformation (the optimized molecular structure). ijcsi.proresearchgate.netvjst.vn

Furthermore, DFT calculations provide the total energy of the molecule, which is a measure of its stability. Vibrational frequency analysis is typically performed following geometry optimization to confirm that the resulting structure corresponds to a true energy minimum on the potential energy surface. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Description | Predicted Value |

| C=O Bond Length (Ketone) | The length of the double bond in the carbonyl group. | ~1.22 Å |

| C-O Bond Length (Acid) | The length of the carbon-oxygen single bond in the carboxylic acid. | ~1.35 Å |

| O-H Bond Length (Acid) | The length of the hydroxyl bond in the carboxylic acid. | ~0.97 Å |

| Dihedral Angle (Naphthyl-Phenyl) | The twist angle between the two aromatic ring systems. | 50° - 75° |

Note: These values are illustrative and based on typical results for similar aromatic ketones and carboxylic acids. Actual values would require specific calculations for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ijcsi.pro The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.combiomedres.us

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, while the LUMO would likely be centered on the electron-withdrawing benzoyl moiety. researchgate.net

From the HOMO and LUMO energy values, several key electronic properties can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2). ijcsi.pro

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). ijcsi.promdpi.com

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η). ijcsi.pro

Table 2: Representative Electronic Properties for Aromatic Ketones and Carboxylic Acids

| Property | Formula | Typical Value (eV) |

| EHOMO | - | -6.0 to -7.0 |

| ELUMO | - | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 |

Note: These values are representative and drawn from studies on similar molecules like naproxen (B1676952) and benzoylbenzoic acid. researchgate.netbiomedres.us

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. mdpi.com The MEP surface illustrates the charge distribution on the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This is achieved by plotting the electrostatic potential onto the molecule's electron density surface.

In an MEP map of this compound, distinct regions of color would highlight its reactivity:

Red/Yellow Regions: These indicate negative electrostatic potential and are typically found around electronegative atoms like the oxygen atoms of the carbonyl and carboxylic acid groups. These are the sites most susceptible to electrophilic attack. researchgate.netcore.ac.uk

Blue Regions: These represent positive electrostatic potential, usually located around the hydrogen atoms, particularly the acidic proton of the carboxyl group. This site is prone to nucleophilic attack and is the primary site for deprotonation. nih.govfigshare.com

Green Regions: These denote areas of neutral or near-zero potential, generally found over the carbon backbone of the aromatic rings. mdpi.com

The MEP map provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and potential reaction pathways. researchgate.netvjst.vn

Modeling of Intramolecular and Intermolecular Interactions (e.g., Atoms in Molecules (AIM) Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding and interactions. vjst.vnvjst.vn AIM analysis can identify and quantify both strong covalent bonds and weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces, within a molecule and between molecules. vjst.vnmdpi.com

For this compound, AIM analysis would be particularly useful for:

Characterizing Intramolecular Interactions: The molecule's conformation may be stabilized by weak intramolecular hydrogen bonds, for example, between the carboxylic acid proton and the nearby ketone oxygen, or C-H···O interactions. nih.gov AIM can identify the bond critical points (BCPs) associated with these interactions and quantify their strength based on the electron density (ρ) and its Laplacian (∇²ρ) at these points. aip.org

Analyzing Intermolecular Dimers: Carboxylic acids are well-known to form strong hydrogen-bonded dimers in the solid state and in non-polar solvents. vjst.vn AIM can be used to model the dimer of this compound, quantifying the strength of the O-H···O hydrogen bonds that hold the two molecules together. A positive Laplacian value at the BCP for these hydrogen bonds would confirm their nature as closed-shell interactions. vjst.vnvjst.vn

This level of analysis provides deep insight into the forces that govern the molecule's structure and its aggregation behavior in different environments. aip.org

Supramolecular Chemistry and Self Assembly

Design and Characterization of Hydrogen-Bonded Architectures

The design of supramolecular architectures using molecules like 3-(1-Naphthoyl)benzoic acid hinges on the predictable and robust nature of the hydrogen bonds formed by the carboxylic acid group. In the solid state, carboxylic acids typically form well-defined hydrogen-bonded patterns. The characterization of these architectures is predominantly carried out using single-crystal X-ray diffraction, which provides precise information on bond lengths, angles, and intermolecular distances.

While specific crystal structure data for the 3-isomer is not detailed in the provided results, extensive studies on the closely related isomer, ortho-(1-Naphthoyl)benzoic acid, offer significant insight. In the crystal structure of the ortho-isomer, the molecules form cyclic dimers through hydrogen bonding between their carboxylic acid groups. nih.goviucr.org These dimers are centrosymmetric, meaning the two molecules are related by an inversion center. iucr.org The hydrogen bond is characterized by an O-donor to O-acceptor distance of 2.692 Å. nih.goviucr.org

Role of Naphthoyl and Benzoic Acid Moieties in Directing Self-Assembly

The self-assembly process is a hierarchical one, where different parts of the molecule direct the formation of ordered structures through specific interactions. mdpi.com Both the benzoic acid and the naphthoyl moieties play crucial, distinct roles.

Role of the Benzoic Acid Moiety: The carboxylic acid group on the benzoic acid ring is the primary director of self-assembly. It functions as a highly effective hydrogen-bond donor and acceptor, leading to the formation of strong and directional O-H···O bonds. This interaction is responsible for creating the foundational dimeric synthons, a common and predictable feature in the self-assembly of carboxylic acids. researchgate.netdoubtnut.com The tendency of benzoic acid derivatives to form these dimers is a powerful tool in crystal engineering. shareok.org

Role of the Naphthoyl Moiety: The large, aromatic naphthoyl group contributes to the supramolecular structure primarily through weaker interactions.

C-H···O Interactions: The C-H bonds on the naphthalene (B1677914) ring can act as weak hydrogen bond donors, interacting with the carbonyl and carboxyl oxygen atoms of neighboring molecules. iucr.org These numerous, weak interactions collectively provide significant stabilization energy to the crystal structure, guiding the molecules into a densely packed, three-dimensional array. nih.goviucr.org

The combination of strong, directional hydrogen bonds from the benzoic acid moiety and the shape-persistent, stacking-prone nature of the naphthoyl group allows for the construction of complex and stable supramolecular frameworks. tandfonline.com

Crystal Engineering and Fabrication of Organized Solid-State Structures

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For this compound, the primary tool for crystal engineering is the highly predictable carboxylic acid dimer synthon. By leveraging this robust interaction, it is possible to guide the formation of organized solid-state structures.

The study of ortho-(1-Naphthoyl)benzoic acid demonstrates how the interplay between the strong O-H···O hydrogen bonds and multiple weaker C-H···O interactions results in a well-defined 3D network. iucr.org The structure consists of alternating layers of benzoic acid groups and naphthoyl groups, showcasing a sophisticated level of molecular organization. iucr.org The fabrication of such organized structures is a direct result of the molecule's inherent chemical information, which dictates how it will interact with its neighbors to achieve a thermodynamically stable arrangement.

The principles of using building blocks with specific functionalities, such as carboxylic acids and aromatic rings, are also applied in the construction of more complex systems like metal-organic crystals, where similar moieties are used to link metal centers into extended, porous frameworks. researchgate.net

Exploration of Molecular Recognition Motifs (e.g., Dimer Formation)

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. In the context of this compound, the most prominent molecular recognition motif is the formation of a cyclic dimer.

This dimer is formed by a pair of O-H···O hydrogen bonds between the carboxyl groups of two separate molecules. nih.govresearchgate.net This motif is exceptionally stable and is a recurring theme in the structural chemistry of carboxylic acids. shareok.org The crystal structure of ortho-(1-Naphthoyl)benzoic acid provides a clear example of this, where the dimer forms about a center of symmetry. iucr.org The geometric details of this interaction have been precisely characterized, confirming the formation of a robust, hydrogen-bonded pair. nih.goviucr.org This dimerization is not limited to the solid state; benzoic acid and its derivatives are known to form dimers in aprotic solvents like benzene (B151609). doubtnut.comdoubtnut.com

The table below summarizes the key geometric parameters of the hydrogen-bonded dimer found in the crystal structure of the related isomer, ortho-(1-Naphthoyl)benzoic acid.

| Parameter | Description | Value |

| Interaction | Hydrogen Bond Type | O-H···O |

| D···A Distance | Donor-Acceptor Distance (O···O) | 2.692(2) Å |

| D-H Distance | Donor-Hydrogen Distance (O-H) | 0.99(3) Å |

| H···A Distance | Hydrogen-Acceptor Distance (H···O) | 1.71(3) Å |

| D-H···A Angle | Donor-Hydrogen-Acceptor Angle (O-H···O) | 175(3) ° |

| Data derived from the crystallographic study of ortho-(1-Naphthoyl)benzoic acid. iucr.org |

Structure Property Relationships and Derivative Design in Chemical Science

Systematic Synthesis of Structural Analogues and Derivatives of Naphthoylbenzoic Acid

The synthesis of 3-(1-naphthoyl)benzoic acid and its structural analogues primarily relies on established methodologies in organic chemistry, with Friedel-Crafts acylation being a cornerstone of many synthetic routes. This electrophilic aromatic substitution reaction allows for the formation of the crucial carbon-carbon bond between the benzoic acid and naphthalene (B1677914) moieties. Typically, the reaction involves the activation of a carboxylic acid derivative, such as 1-naphthoyl chloride, with a Lewis acid catalyst, which then acylates the benzene (B151609) ring of a benzoic acid derivative. The regioselectivity of this reaction is a critical aspect, as the directing effects of the carboxyl group on the benzoic acid ring influence the position of the incoming naphthoyl group.

One common synthetic approach involves the condensation of benzoic acid with 1-naphthoyl chloride. evitachem.com This can be achieved in the presence of a base like pyridine, proceeding through a nucleophilic acyl substitution mechanism. evitachem.com Another viable method is the direct electrophilic aromatic substitution, where naphthalene is reacted with a benzoic acid derivative under specific conditions to introduce the naphthoyl group. evitachem.com

The systematic synthesis of a library of structural analogues can be achieved by employing a variety of substituted starting materials. For instance, utilizing substituted benzoic acids or naphthoyl chlorides allows for the introduction of diverse functional groups on either aromatic system. This modular approach is instrumental in exploring the structure-property relationships of the resulting compounds. Furthermore, modern synthetic techniques, such as transition metal-catalyzed C-H functionalization, offer more efficient and direct routes to these derivatives. evitachem.com

The synthesis of related aroylbenzoic acids, such as 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid, has been successfully accomplished through the Friedel-Crafts 2-carboxbenzoylation of substituted phenols with phthalic anhydride (B1165640), yielding the desired products in good yields. researchgate.net This highlights the versatility of the Friedel-Crafts acylation in accessing a wide range of structural analogues.

Derivatives of this compound can also be prepared through modifications of the carboxylic acid group. Standard transformations such as esterification, amidation, or reduction can be employed to generate a diverse set of compounds with altered physicochemical properties. For example, the synthesis of various benzoic acid derivatives has been achieved through esterification using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).

The table below summarizes various synthetic strategies that can be employed for the preparation of this compound and its derivatives.

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |

| Friedel-Crafts Acylation | Benzoic acid, 1-Naphthoyl chloride | Lewis Acids (e.g., AlCl₃) | This compound |

| Condensation | Benzoic acid, 1-Naphthoyl chloride | Pyridine | This compound |

| Esterification | This compound, Alcohol | Acid catalyst or coupling agents (e.g., DCC) | Ester derivatives |

| Amidation | This compound, Amine | Coupling agents (e.g., DCC, HATU) | Amide derivatives |

Correlation of Structural Modifications with Chemical Reactivity and Spectroscopic Signatures

The chemical reactivity and spectroscopic properties of this compound and its derivatives are intrinsically linked to their molecular structure. Modifications to either the naphthyl or the benzoyl moiety can lead to significant changes in their electronic and steric properties, which in turn are reflected in their reactivity and spectroscopic signatures.

The presence of electron-donating or electron-withdrawing substituents on the aromatic rings can modulate the reactivity of the ketone and carboxylic acid functional groups. For example, electron-withdrawing groups on the naphthyl ring would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would have the opposite effect. The acidity of the carboxylic acid proton is also influenced by the electronic nature of the substituents on the benzoic acid ring.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable tools for characterizing these compounds and understanding the electronic effects of structural modifications.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid. The C=O stretching vibration of the diaryl ketone is typically observed in the range of 1630-1685 cm⁻¹, while the carboxylic acid C=O stretch appears at a higher frequency, usually between 1680 and 1710 cm⁻¹. The broad O-H stretching band of the carboxylic acid dimer is also a prominent feature, typically appearing in the region of 2500-3300 cm⁻¹. In a study of benzoic acid derivatives, a broad peak corresponding to the asymmetric stretching mode of the carboxylate headgroup was observed around 1580 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the aromatic protons of the naphthyl and benzoyl groups would appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm). The chemical shift of the carboxylic acid proton is highly variable and depends on the solvent and concentration, but it is generally observed as a broad singlet far downfield (>10 ppm). In a study of benzoyl derivatives of p-aminobenzoic acid esters, the secondary amide N-H resonance was correlated with intramolecular hydrogen bond formation. nih.gov In ¹³C NMR spectroscopy, the carbonyl carbons of the ketone and carboxylic acid would be readily identifiable by their characteristic chemical shifts in the range of 160-200 ppm.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed, and fragmentation would likely involve cleavage adjacent to the carbonyl groups.

The following table provides a summary of the expected spectroscopic data for this compound.

| Spectroscopic Technique | Functional Group | Expected Signature |

| Infrared (IR) | Ketone C=O | 1630-1685 cm⁻¹ |

| Carboxylic Acid C=O | 1680-1710 cm⁻¹ | |

| Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) | |

| ¹H NMR | Aromatic C-H | 7.0-8.5 ppm |

| Carboxylic Acid O-H | >10 ppm (broad singlet) | |

| ¹³C NMR | Ketone C=O | 160-200 ppm |

| Carboxylic Acid C=O | 160-185 ppm |

Impact of Conformational Preferences on Molecular Interactions and Chemical Properties

The three-dimensional structure and conformational flexibility of this compound play a crucial role in determining its molecular interactions and, consequently, its chemical and physical properties. The molecule possesses a degree of rotational freedom around the single bonds connecting the aromatic rings to the central carbonyl group. The preferred conformation is a result of a delicate balance between steric hindrance and electronic effects, such as conjugation between the aromatic systems and the ketone.

The dihedral angles between the planes of the naphthyl and benzoyl rings relative to the plane of the carbonyl group are key conformational parameters. A planar conformation would maximize π-conjugation, but may be disfavored due to steric clashes between the aromatic rings. Therefore, the molecule likely adopts a non-planar, twisted conformation in its ground state.

In the solid state, the conformation is also heavily influenced by intermolecular interactions, particularly hydrogen bonding and π-π stacking. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely that this compound forms centrosymmetric dimers in the crystal lattice through hydrogen bonding between the carboxyl groups of two molecules, a common motif for carboxylic acids. researchgate.net The crystal structure of the related isomer, ortho-(1-naphthoyl)benzoic acid, confirms the presence of such cyclic dimers formed via hydrogen bonding. nih.gov

The conformational preferences of this compound also have a significant impact on its interactions with other molecules in solution and at biological interfaces. The shape of the molecule and the spatial arrangement of its functional groups are critical for molecular recognition processes.

Rational Design Principles for Novel Chemical Scaffolds

The this compound scaffold serves as a versatile template for the rational design of novel chemical entities with tailored properties. The principles of rational design involve a systematic approach to modifying the core structure to optimize its function for a specific application, be it in materials science, catalysis, or medicinal chemistry.

A key principle in the design of derivatives of this scaffold is the modulation of electronic properties through the introduction of substituents on the aromatic rings. The strategic placement of electron-donating or electron-withdrawing groups can fine-tune the electronic character of the molecule, which can be crucial for applications such as organic electronics or for modulating the reactivity of the molecule as a catalyst or a reagent.

Steric modifications also play a vital role in the design process. The introduction of bulky substituents can be used to control the conformational preferences of the molecule, which can in turn influence its packing in the solid state or its binding to a biological target. For instance, in the context of drug design, steric hindrance can be used to achieve selectivity for a particular receptor subtype. researchgate.net

The carboxylic acid group provides a convenient handle for further derivatization. It can be converted into a wide range of functional groups, such as esters, amides, or thioesters, each imparting different physicochemical properties to the molecule. This allows for the optimization of properties like solubility, lipophilicity, and metabolic stability. Molecular modeling and computational chemistry are powerful tools in the rational design process, enabling the prediction of the properties of virtual compounds before their synthesis. nih.gov

The design of diaryl ketones, in general, has been a subject of significant research, with applications ranging from photoinitiators to pharmaceutical agents. researchgate.netnih.gov The knowledge gained from these studies can be applied to the rational design of novel scaffolds based on this compound. For example, the synthesis of highly functionalized diaryl ketones has been achieved through carbonylative cross-coupling reactions, offering a pathway to a diverse range of derivatives. researchgate.net

Analytical Method Development and Validation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture. helixchrom.com For the purity assessment and quantification of 3-(1-Naphthoyl)benzoic acid, a reversed-phase HPLC (RP-HPLC) method is typically the approach of choice. This is due to the non-polar nature of the naphthoyl group and the moderately polar benzoic acid moiety.

A standard RP-HPLC setup for analyzing compounds similar to this compound would likely involve a C18 column, which is a versatile stationary phase suitable for a wide range of organic molecules. researchgate.net The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like trifluoroacetic acid (TFA) or a buffer to ensure consistent ionization of the carboxylic acid group and achieve good peak shape. helixchrom.com

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Condition |

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% TFA in water (gradient or isocratic) helixchrom.com |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm and 274 nm sielc.com |

| Injection Volume | 10 µL |

Note: These are generalized parameters for related compounds and would require optimization for this compound.

Purity assessment is performed by chromatographically separating the main compound from any impurities. The peak area of this compound relative to the total peak area of all components in the chromatogram provides a measure of its purity. For quantification, a calibration curve is constructed by injecting known concentrations of a pure reference standard of this compound and plotting the peak area response against the concentration. google.com The concentration of the compound in an unknown sample can then be determined by interpolating its peak area on this curve.

Development of Robust and Reliable Analytical Methods for Compound Characterization

The development of a robust and reliable analytical method is a systematic process that involves several stages to ensure the method is suitable for its intended purpose. sysrevpharm.org For the characterization of this compound, the goal is to create a method that is not only accurate and precise but also resilient to minor variations in operational parameters.

The initial phase of method development involves gathering information about the analyte's physicochemical properties, such as its structure, solubility, and UV absorbance maxima. sysrevpharm.org For this compound, the presence of the naphthoyl and benzoic acid chromophores suggests strong UV absorbance, making UV detection a suitable choice for HPLC. sielc.com

Optimization of the chromatographic conditions is then carried out. This includes selecting the appropriate stationary phase (e.g., C18, C8), mobile phase composition (e.g., ratio of organic solvent to aqueous phase, pH, and buffer type), and instrumental parameters (e.g., flow rate, column temperature). The aim is to achieve a good resolution between the analyte and any potential impurities or degradation products, with a symmetrical peak shape and a reasonable retention time. researchgate.net

A design of experiments (DoE) approach can be systematically employed to investigate the influence of various factors on the separation and to identify the optimal conditions. This statistical approach helps in understanding the interactions between different parameters and enhances the robustness of the final method.

Validation of Analytical Methods (e.g., Sensitivity, Selectivity, Reproducibility)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jddtonline.info It is a critical step to ensure the reliability and consistency of the analytical data. The validation of an analytical method for this compound would be performed according to the International Council for Harmonisation (ICH) guidelines, which outline the necessary validation parameters. chemrj.orgscielo.br

The key validation parameters include:

Specificity/Selectivity : This ensures that the method can accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. scielo.br For an HPLC method, this is demonstrated by the ability to resolve the this compound peak from all other peaks.

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. sysrevpharm.org Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 0.999. ust.edu

Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chemrj.org For assay methods, the typical range is 80% to 120% of the test concentration. scielo.br

Accuracy : Accuracy refers to the closeness of the test results to the true value. sysrevpharm.org It is often determined by recovery studies, where a known amount of pure this compound is added to a sample matrix, and the percentage of the analyte recovered is calculated. chemrj.org

Precision : Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). sysrevpharm.org The precision is typically expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ust.edu

Limit of Quantitation (LOQ) : The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ust.edu

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. scielo.br

Table 2: Typical Acceptance Criteria for HPLC Method Validation

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Robustness | % RSD ≤ 2.0% for varied conditions |

Application of Hyphenated Techniques (e.g., HPLC-DAD, LC-MSMS) for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the comprehensive analysis of chemical compounds. helixchrom.com

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) : HPLC-DAD is a valuable technique for the analysis of this compound. A Diode Array Detector (DAD) acquires the entire UV-visible spectrum for each point in the chromatogram. This provides several advantages over a standard UV detector. It allows for the determination of the optimal detection wavelength for the analyte and can help in assessing peak purity by comparing the spectra across a single chromatographic peak. researchgate.netnih.gov Any significant spectral differences across the peak may indicate the presence of a co-eluting impurity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov For the analysis of this compound, LC-MS/MS would provide not only the retention time from the LC but also the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. This information is highly specific and can be used for unambiguous identification and quantification of the compound, even at very low concentrations. nih.gov This technique is particularly useful for analyzing complex matrices where chromatographic resolution alone may not be sufficient to ensure selectivity. nih.gov

The use of these hyphenated techniques provides a multi-faceted approach to the analysis of this compound, ensuring not only accurate quantification and purity assessment but also providing a high degree of confidence in the structural confirmation of the analyte.

Advanced Applications in Chemical Research

Development of Ligands for Coordination Chemistry and Metal Complexes

3-(1-Naphthoyl)benzoic acid, with its distinct structural features of a naphthoyl group linked to a benzoic acid, presents significant interest as a versatile ligand in coordination chemistry. ontosight.ai Its carboxyl group provides a primary site for coordination with metal ions, while the naphthyl and benzoyl moieties can engage in various non-covalent interactions, influencing the resulting architecture and properties of the metal complexes. ontosight.ainih.gov This dual functionality allows for the construction of diverse and complex coordination polymers and metal-organic frameworks (MOFs). brieflands.comnih.gov

The design and synthesis of MOFs have garnered substantial attention due to their varied architectures and potential applications in areas like gas storage and separation. nih.gov The selection of the organic ligand is crucial in determining the final topology and functionality of the MOF. researchgate.netekb.eg Benzoic acid derivatives, in particular, have been utilized to create stable and functional MOFs. brieflands.com

Research has demonstrated the successful synthesis of various metal complexes using ligands structurally related to this compound. For instance, Ni(II) and Zn(II) complexes have been synthesized from Schiff base ligands derived from chromone (B188151) and aminobenzoic acid. nih.gov Similarly, various metal complexes with thiourea (B124793) ligands derived from 2-naphthoic acid have been prepared and characterized. kemdikbud.go.id These studies highlight the capacity of naphthoyl and benzoic acid-containing molecules to act as effective ligands.

The coordination behavior of these ligands often involves the oxygen atoms of the carboxyl group and potentially other heteroatoms if present, leading to the formation of stable, often multi-dimensional structures. nih.govccsenet.org The resulting metal complexes can exhibit a range of geometries, from tetrahedral to octahedral, depending on the metal ion and the specific ligand structure. nih.govccsenet.org The thermal stability and non-electrolytic nature of many of these complexes further enhance their utility in various applications. nih.gov

Table 1: Examples of Metal Complexes with Related Ligands

| Metal Ion | Ligand Type | Resulting Complex | Reference |

| Ni(II), Zn(II) | Schiff base from 3-formyl chromone and aminobenzoic acid | Octahedral complexes | nih.gov |

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Thiourea derivative of 2-naphthoic acid | Octahedral and distorted octahedral complexes | kemdikbud.go.id |

| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Benzoic acid and a fluorinated naphthyl diketone | Tetrahedral and square planar complexes | ccsenet.org |

| Cd(II) | 3,5-(4-carboxybenzyloxy) benzoic acid | 3D Metal-Organic Framework | researchgate.net |

Contributions to Materials Science: Design of Functional Supramolecular Assemblies and Nanostructures

The unique molecular structure of this compound makes it a valuable building block in materials science for the design of functional supramolecular assemblies and nanostructures. The interplay of hydrogen bonding through its carboxylic acid group and π-π stacking interactions from its aromatic naphthyl and phenyl rings drives the self-assembly of these molecules into ordered, higher-order structures. nih.govtandfonline.com

Supramolecular synthesis relies on the predictable and reliable formation of intermolecular interactions to construct complex architectures. nih.gov Carboxylic acid moieties are well-known for forming robust hydrogen-bonded dimers, a key interaction in guiding the assembly of larger structures. nih.govresearchgate.net The combination of these hydrogen bonds with other non-covalent forces, such as halogen bonds or π-π stacking, allows for the construction of extended one-, two-, and even three-dimensional networks. nih.gov

The field of metal-organic frameworks (MOFs), a class of crystalline porous materials, heavily relies on the self-assembly of metal ions and organic linkers. brieflands.comekb.eg Ligands based on benzoic acid and its derivatives are frequently employed to create MOFs with high stability and specific functionalities, such as gas adsorption and separation. brieflands.comnih.govrsc.org The resulting porous structures can be tailored by modifying the organic linker, demonstrating the importance of the ligand's design in the final material properties. rsc.org

Furthermore, the principles of supramolecular self-assembly are being harnessed to create stimuli-responsive nanomaterials for applications like drug delivery. nih.gov For instance, nanoparticles can be designed to self-assemble and then release their cargo in response to specific triggers found in a tumor microenvironment. nih.gov While not directly about this compound, these examples showcase the potential of using well-defined molecular components to build complex, functional nanosystems. The design of DNA nanostructures also highlights how specific, programmable interactions can lead to the formation of well-defined nanoparticles with potential biomedical applications. nih.gov

Table 2: Key Intermolecular Interactions in Supramolecular Assembly

| Interaction Type | Description | Role in Assembly |

| Hydrogen Bonding | Occurs between the carboxylic acid groups of two molecules. nih.gov | Forms strong, directional dimers, a primary motif in assembly. nih.govresearchgate.net |

| π-π Stacking | Occurs between the aromatic naphthyl and phenyl rings. nih.gov | Contributes to the stability and ordering of the supramolecular structure. |

| Halogen Bonding | An interaction involving a halogen atom. nih.gov | Can act as a structural support to organize supermolecules into extended architectures. nih.gov |

| Coordination Bonds | Formed between the carboxylic acid and a metal ion. ekb.eg | Key to the formation of rigid and porous Metal-Organic Frameworks. ekb.eg |

Exploration as Chemical Probes or Scaffolds in Systems Chemistry

The structural framework of this compound, combining a naphthalene (B1677914) moiety with a benzoic acid, positions it as a valuable scaffold for the development of chemical probes and for exploration in systems chemistry. ontosight.ainih.gov Its components are found in various biologically active molecules, suggesting its potential for modification to target specific biological systems. nih.gov

Chemical probes are small molecules used to study and manipulate biological systems. semanticscholar.org The development of such probes often starts from a "scaffold," a core molecular structure that can be systematically modified to optimize binding to a biological target and to introduce desired functionalities. mdpi.com The naphthalene group, for example, is a known constituent of compounds with antimicrobial and anticancer properties. nih.gov Similarly, benzoic acid derivatives have been explored as inhibitors for various enzymes. uef.fi

In the context of systems chemistry, researchers are interested in understanding complex chemical systems as a whole. Multifunctional chemical probes are being developed to analyze the array of metabolites in a sample. google.com These probes often consist of a reactive moiety for capturing target molecules, a linker, and a tag for detection or purification, all built upon a central scaffold. The structure of this compound offers a foundation upon which such functionalities could be built. For instance, the benzoic acid could be modified to attach to a solid support or a reporter group, while the naphthoyl portion could be altered to tune the molecule's interaction with specific biological targets. google.com

The indole (B1671886) ring, structurally related to naphthalene, when combined with a naphthoyl group, has been used to create fluorescent probes to investigate molecular interactions and cellular processes. bloomtechz.com This highlights the utility of the naphthoyl group in developing tools for chemical biology. Pyrazole-based scaffolds, another area of active research, have also been shown to be privileged structures in drug discovery, capable of yielding potent inhibitors of various biological targets when appropriately substituted. tandfonline.comnih.gov

Future Research Perspectives and Emerging Opportunities

Innovations in Green Synthetic Methodologies

The traditional synthesis of aromatic ketones like 3-(1-Naphthoyl)benzoic acid often involves Friedel-Crafts acylation, which typically relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and chlorinated solvents. numberanalytics.comwikipedia.org This process generates considerable waste, making it a prime target for green chemistry innovations. researchgate.net Future research is geared towards developing more sustainable and environmentally benign synthetic routes. acs.orgroutledge.com

Key areas of innovation include:

Heterogeneous Catalysis : The use of solid acid catalysts such as zeolites, clays, sulfated zirconia, and heteropoly acids is a promising alternative. routledge.comnumberanalytics.com These catalysts are easily separable from the reaction mixture, allowing for recovery and reuse, which minimizes waste and reduces production costs. acs.org Research could focus on tailoring the pore size and acidity of these catalysts to maximize the yield and regioselectivity for the synthesis of this compound.

Alternative Reaction Media : Replacing conventional volatile organic compounds (VOCs) with greener solvents is a critical goal. Ionic liquids and deep eutectic solvents are being explored as non-volatile and often recyclable reaction media for Friedel-Crafts reactions. numberanalytics.com Furthermore, developing solvent-free reaction conditions, potentially assisted by microwave or ultrasound irradiation, represents a significant step towards a more sustainable process. researchgate.netkahedu.edu.in

Continuous Flow Processes : Shifting from batch to continuous flow manufacturing can offer enhanced safety, better heat and mass transfer, and improved process control. numberanalytics.com Developing a flow process for the acylation of naphthalene (B1677914) with a benzoic acid derivative would enable more efficient and scalable production of this compound. numberanalytics.com

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |

| Solid Acid Catalysts | Catalyst reusability, reduced corrosive waste, potential for higher selectivity. acs.orgnumberanalytics.com |

| Ionic Liquids/DES | Low volatility, thermal stability, potential for catalyst recycling. numberanalytics.com |

| Microwave/Ultrasound | Accelerated reaction rates, improved energy efficiency, potential for solvent-free conditions. kahedu.edu.in |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, higher throughput. numberanalytics.com |

In-depth Studies of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanism and kinetics is fundamental to optimizing the synthesis of this compound. The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. byjus.com Future research can provide deeper insights into this process.

The established mechanism involves several key steps:

Formation of the Acylium Ion : The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., 1-naphthoyl chloride) to form a highly electrophilic acylium ion. byjus.comsigmaaldrich.com

Electrophilic Attack : The acylium ion attacks the aromatic ring of the substrate (in this case, what would be the benzoic acid precursor, though the synthesis is typically reversed) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation : A base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring aromaticity and yielding the final aryl ketone product. wikipedia.orgbyjus.com

Future research should focus on:

Kinetic Modeling : Detailed kinetic studies can elucidate the influence of various parameters—such as temperature, catalyst loading, and reactant concentrations—on the reaction rate and product distribution. numberanalytics.comdnu.dp.ua This data is crucial for developing robust and efficient industrial processes. rsc.org A study on the acid-catalyzed cyclodehydration of 2-naphthoylbenzoic acids has already demonstrated the value of measuring rate constants to understand reaction pathways. open.ac.uk

Catalyst Behavior : Investigating the precise role and state of the catalyst during the reaction is vital. While AlCl₃ is effective, it forms a strong complex with the product ketone, necessitating stoichiometric amounts. wikipedia.org Studies into catalytic systems that are not deactivated by product complexation could lead to more efficient processes. pw.live

Isotope Effect Studies : The use of deuterium (B1214612) labeling can help to determine the rate-determining step of the reaction, providing further mechanistic clarity. open.ac.uk

Advancement in Computational Design and Prediction

Future opportunities in this area for this compound and its derivatives include:

Density Functional Theory (DFT) Studies : DFT calculations can be used to model the reaction pathway for the Friedel-Crafts synthesis of this compound. researchgate.net This allows for the calculation of transition state energies, which can help in understanding catalyst performance and predicting regioselectivity. nih.gov Computational studies on other benzoic acid derivatives have already been used to evaluate reaction mechanisms and regioselectivity. nih.govscielo.org.za

Machine Learning (ML) for Reaction Optimization : AI and ML models can be trained on large datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing a target molecule. numberanalytics.commdpi.com Such models could be applied to predict the yield of this compound under various conditions, significantly speeding up process optimization. chemcopilot.com